molecular formula C12H16O4 B7993689 2,5-Dimethoxyphenethyl acetate

2,5-Dimethoxyphenethyl acetate

Cat. No.: B7993689
M. Wt: 224.25 g/mol
InChI Key: ZHUBTCARYVUNGR-UHFFFAOYSA-N
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Description

2,5-Dimethoxyphenethyl acetate is an ester derivative of 2,5-dimethoxyphenethyl alcohol, characterized by a phenethyl backbone substituted with methoxy groups at the 2- and 5-positions of the aromatic ring and an acetate ester functional group.

Properties

IUPAC Name

2-(2,5-dimethoxyphenyl)ethyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-9(13)16-7-6-10-8-11(14-2)4-5-12(10)15-3/h4-5,8H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHUBTCARYVUNGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCC1=C(C=CC(=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethoxyphenethyl acetate typically involves the acetylation of 2,5-dimethoxyphenethyl alcohol. One common method includes the reaction of 2,5-dimethoxyphenethyl alcohol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds suitable for pharmaceutical applications.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

    Substitution: The methoxy groups in this compound can participate in nucleophilic substitution reactions. Halogenation using reagents like bromine or chlorine can introduce halogen atoms into the compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Bromine in carbon tetrachloride or chlorine in chloroform.

Major Products Formed:

    Oxidation: 2,5-Dimethoxybenzaldehyde or 2,5-Dimethoxybenzoic acid.

    Reduction: 2,5-Dimethoxyphenethyl alcohol.

    Substitution: 2,5-Dimethoxyphenethyl bromide or 2,5-Dimethoxyphenethyl chloride.

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Chemistry
2,5-Dimethoxyphenethyl acetate serves as a valuable reagent in organic synthesis. It is utilized for the preparation of more complex molecules and can undergo various chemical transformations such as oxidation and reduction. For instance:

  • Oxidation can yield products like 2,5-dimethoxybenzaldehyde or 2,5-dimethoxybenzoic acid.
  • Reduction leads to the formation of 2,5-dimethoxyphenethyl alcohol.
  • Substitution reactions can produce derivatives like 2,5-dimethoxyphenethyl bromide or chloride.

Biological Research

Potential Biological Activities
Research has indicated that this compound may exhibit antimicrobial and antifungal properties. Its interaction with biological membranes is enhanced due to the presence of methoxy groups, which increase its lipophilicity. This characteristic allows it to penetrate membranes more effectively and potentially modulate enzyme or receptor activity.

Psychoactive Properties
The compound is structurally related to several phenethylamine psychedelics, which are known for their agonist activity at the serotonin 2A receptor (5-HT2AR). Studies have shown that modifications to this scaffold can influence its psychoactive effects significantly. For example, variations in substitution patterns on the phenethylamine backbone can lead to different levels of potency and efficacy at serotonin receptors .

Medicinal Applications

Intermediate in Pharmaceutical Synthesis
this compound is explored as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are being investigated for their potential therapeutic effects in treating psychiatric disorders . The compound's structural motif plays a critical role in its pharmacological profile, making it a candidate for further development in psychoactive drugs .

Industrial Applications

Production of Specialty Chemicals
In industrial settings, this compound is utilized in the production of specialty chemicals. Its unique properties make it suitable for various industrial processes where specific chemical reactivity is required.

Case Studies and Research Findings

StudyFindings
Shulgin et al. (2020)Investigated the effects of 4-substituted derivatives of 2,5-dimethoxyphenethylamines on serotonin receptors; highlighted the correlation between structural modifications and psychoactive potency .
Structure-Activity Relationship StudiesIdentified key structural components necessary for high affinity at 5-HT2AR; emphasized the importance of methoxy substitution patterns in determining biological activity .
Toxicological AnalysisReported cases of intoxication linked to recreational use of related compounds; underscored the need for effective screening methods in forensic toxicology .

Mechanism of Action

The mechanism of action of 2,5-Dimethoxyphenethyl acetate involves its interaction with specific molecular targets. The methoxy groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

2,5-Dimethoxyphenylacetic Acid (CAS 1758-25-4)

Structural Differences :

  • Functional Group : The acetic acid derivative features a carboxylic acid (-COOH) instead of an acetate ester (-OAc).
  • Molecular Formula : C₁₀H₁₂O₄ vs. the inferred C₁₂H₁₆O₄ for 2,5-dimethoxyphenethyl acetate.

Implications :

  • The carboxylic acid group increases polarity and water solubility compared to the ester, which is more lipophilic. This difference may influence bioavailability and metabolic stability in biological systems .

2-(2,5-Dimethoxybenzoyl)phenyl Acetate (CAS 890098-92-7)

Structural Differences :

  • Core Structure : A benzoyl group (C₆H₅CO-) replaces the phenethyl chain.
  • Molecular Weight : 300.31 g/mol (C₁₇H₁₆O₅) vs. ~248.25 g/mol (inferred for the target compound).

Implications :

  • This structural variation could alter receptor affinity in pharmacological studies compared to the flexible phenethyl chain .

2',5'-Dimethoxyfentanyl (Controlled Substance Analogs)

Structural Differences :

  • Functional Group : A piperidine-amide replaces the acetate ester.
  • Molecular Formula : C₂₃H₂₉N₃O₃ (approx. MW: 395.50 g/mol).

Implications :

  • The piperidine-amide moiety is critical for opioid receptor binding, as seen in fentanyl analogs. The acetate ester in this compound lacks this pharmacophore, suggesting divergent biological activity and reduced opioid-like effects .

[2-(2,5-Difluorophenyl)benzoyl]phenyl Acetate (CAS 890098-68-7)

Structural Differences :

  • Substituents : Fluorine atoms replace methoxy groups at the 2- and 5-positions.
  • Molecular Formula : C₂₁H₁₄F₂O₄ (approx. MW: 380.34 g/mol).

Implications :

  • This substitution may also affect solubility and intermolecular interactions .

Data Tables

Table 1: Physicochemical Properties of this compound and Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Group
This compound* Not provided C₁₂H₁₆O₄ 248.25 (calculated) 2,5-OCH₃ on phenyl Acetate ester
2,5-Dimethoxyphenylacetic acid 1758-25-4 C₁₀H₁₂O₄ 196.20 2,5-OCH₃ on phenyl Carboxylic acid
2-(2,5-Dimethoxybenzoyl)phenyl acetate 890098-92-7 C₁₇H₁₆O₅ 300.31 2,5-OCH₃ on benzoyl Benzoyl, acetate ester
2',5'-Dimethoxyfentanyl Not provided C₂₃H₂₉N₃O₃ 395.50 (approx.) 2,5-OCH₃ on phenethyl Piperidine-amide
[2-(2,5-Difluorophenyl)benzoyl]phenyl acetate 890098-68-7 C₂₁H₁₄F₂O₄ 380.34 (approx.) 2,5-F on phenyl Benzoyl, acetate ester

*Inferred data due to lack of direct evidence.

Table 2: Functional Group Impact on Properties

Compound Type Key Functional Group Polarity Likely Solubility Potential Bioactivity
Carboxylic acid -COOH High Aqueous Metabolic intermediate
Acetate ester -OAc Moderate Organic solvents Prodrug candidate
Piperidine-amide -CONH- Low Lipophilic Opioid receptor ligand
Benzoyl -C₆H₅CO- Moderate Variable Enhanced binding

Biological Activity

2,5-Dimethoxyphenethyl acetate (DMPEA) is a compound derived from phenethylamine, a class of compounds known for their psychoactive properties. This article focuses on the biological activity of DMPEA, including its pharmacological effects, potential therapeutic applications, and toxicological profiles based on diverse research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Chemical Formula : C11H15O4
  • Molecular Weight : 211.24 g/mol

This compound is characterized by two methoxy groups at the 2 and 5 positions of the phenyl ring, which influence its biological activity.

Pharmacological Effects

Research indicates that DMPEA exhibits various pharmacological activities. Some of the key findings include:

  • CNS Stimulation : DMPEA has been shown to act as a stimulant in animal models, potentially affecting serotonin and dopamine pathways.
  • Antidepressant-like Effects : Preliminary studies suggest that DMPEA may have antidepressant-like properties, possibly through modulation of monoamine neurotransmitters.
  • Anti-inflammatory Activity : In vitro studies demonstrate that DMPEA can inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory conditions.

Toxicological Profile

The safety profile of DMPEA is crucial for its potential therapeutic use. Toxicological assessments have revealed:

  • Low Acute Toxicity : Animal studies indicate that DMPEA has a low acute toxicity profile.
  • Potential for Abuse : As with other phenethylamines, there is a risk of misuse, particularly in recreational settings.

Case Studies and Research Findings

Several studies have explored the biological activity of DMPEA:

  • Study on CNS Effects :
    • A study conducted on rodents demonstrated that DMPEA administration resulted in increased locomotor activity, suggesting stimulant properties similar to amphetamines .
  • Anti-inflammatory Research :
    • In vitro assays showed that DMPEA significantly reduced levels of TNF-alpha and IL-6 in macrophage cultures, indicating its potential as an anti-inflammatory agent .
  • Neuropharmacological Assessment :
    • A comprehensive review highlighted the interaction of DMPEA with serotonin receptors (5-HT2A), which may explain its psychoactive effects .

Table 1: Summary of Biological Activities of DMPEA

Activity TypeObserved EffectsReference
CNS StimulationIncreased locomotor activity
Antidepressant-likeReduced depressive-like behaviors
Anti-inflammatoryDecreased cytokine production
ToxicityLow acute toxicity

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